Ticarcillin monosodium

Description

Overview of the Carboxypenicillin Class within Beta-Lactam Antibiotics

Ticarcillin (B1683155) belongs to the carboxypenicillin subgroup of the broader beta-lactam class of antibiotics. chemeurope.comnih.gov Beta-lactam antibiotics are characterized by the presence of a highly reactive three-carbon and one-nitrogen beta-lactam ring. nih.gov The carboxypenicillins, which also include carbenicillin (B1668345), are distinguished by the presence of a carboxylic acid or a carboxylic acid ester group in their side-chain. chemeurope.com This structural feature confers a specific spectrum of activity.

The development of carboxypenicillins was a significant step forward in combating gram-negative bacteria, particularly challenging pathogens like Pseudomonas aeruginosa and Proteus species. chemeurope.comla.gov While they exhibit this enhanced activity against gram-negative organisms, they are generally less effective against gram-positive bacteria compared to other penicillins. la.govwikipedia.org A notable vulnerability of this class is its susceptibility to degradation by beta-lactamase enzymes produced by some bacteria. chemeurope.comwikipedia.org

Academic Significance and Research Focus of Ticarcillin Monosodium

Ticarcillin monosodium has been a subject of considerable academic research due to its antibacterial properties and its role in addressing infections caused by gram-negative bacteria. medchemexpress.com Research has often centered on its efficacy against Pseudomonas aeruginosa, a bacterium known for its intrinsic and acquired resistance to many antibiotics. la.govnih.gov The primary mechanism of action of ticarcillin, like other beta-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis. picmonic.comdrugbank.com It prevents the cross-linking of peptidoglycan, a crucial component of the bacterial cell wall, leading to cell death. ncats.io

A significant area of research has been the combination of ticarcillin with beta-lactamase inhibitors, such as clavulanic acid. drugfuture.comnih.gov This combination, known commercially as Timentin, broadens ticarcillin's spectrum of activity to include beta-lactamase-producing bacteria that would otherwise be resistant. la.govdrugfuture.com Studies have explored the in vitro activity of this combination against various clinical isolates, demonstrating its enhanced efficacy. drugfuture.com

Comparative Analysis with Carbenicillin in Research

Much of the academic literature on ticarcillin involves a direct comparison with carbenicillin, the first carboxypenicillin developed. la.govcapes.gov.br Carbenicillin was created by adding a carboxyl group to the penicillin molecule, and ticarcillin was subsequently developed by introducing further substitutions to this group. la.gov

In Vitro Activity: Research has consistently shown that ticarcillin is two to four times more active against most strains of Pseudomonas aeruginosa than carbenicillin. la.govnih.govdrugfuture.com One study found that 68% of P. aeruginosa strains were inhibited by a concentration of 100 µg/ml of ticarcillin, compared to only 43% for carbenicillin at the same concentration. scispace.com This increased potency is a key differentiator highlighted in numerous comparative studies.

Pharmacokinetics: Pharmacokinetic studies have revealed subtle but measurable differences between the two drugs. In one study involving healthy volunteers, the biological half-life of ticarcillin was slightly longer than that of carbenicillin (72 minutes versus 65 minutes). nih.gov The volume of distribution for ticarcillin was also found to be larger than that of carbenicillin (15.7 liters versus 12.3 liters). nih.gov However, the clinical significance of these differences is generally considered to be minor. nih.gov

Resistance: Both ticarcillin and carbenicillin are susceptible to resistance mechanisms, primarily through the production of beta-lactamases by bacteria and alterations in penicillin-binding proteins. la.gov However, due to its greater intrinsic activity, ticarcillin can be effective against some strains of P. aeruginosa that are resistant to carbenicillin. nih.gov

The following tables provide a summary of comparative data between ticarcillin and carbenicillin based on research findings.

Table 1: Comparative In Vitro Activity against P. aeruginosa

| Antibiotic | Relative Potency | Inhibition of P. aeruginosa strains at 100 µg/ml |

|---|---|---|

| Ticarcillin | 2 to 4 times more active than carbenicillin | 68% scispace.com |

| Carbenicillin | - | 43% scispace.com |

Table 2: Comparative Pharmacokinetic Properties

| Parameter | Ticarcillin | Carbenicillin |

|---|---|---|

| Biological Half-life | 72 minutes nih.gov | 65 minutes nih.gov |

| Volume of Distribution | 15.7 liters nih.gov | 12.3 liters nih.gov |

| Protein Binding | 65% nih.gov | 50% nih.gov |

| Urinary Recovery (24 hr) | 86% nih.gov | 99% nih.gov |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Amoxicillin |

| Ampicillin (B1664943) |

| Ampicillin-sulbactam |

| Avibactam |

| Azlocillin |

| Benzylpenicillin |

| Carbenicillin |

| Clavulanate potassium |

| Clavulanic acid |

| Mezlocillin |

| Penicillin |

| Penicillin G |

| Piperacillin |

| Piperacillin-tazobactam |

| Probenecid |

| Sulbactam |

| Tazobactam |

| Tetracycline |

| Ticarcillin |

| Ticarcillin-clavulanate |

| Ticarcillin monosodium |

| Timentin |

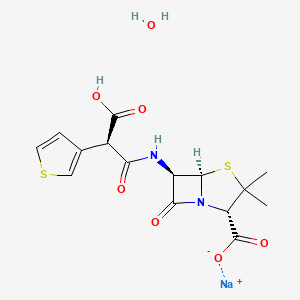

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H17N2NaO7S2 |

|---|---|

Molecular Weight |

424.4 g/mol |

IUPAC Name |

sodium;(2S,5R,6R)-6-[[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate |

InChI |

InChI=1S/C15H16N2O6S2.Na.H2O/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;1H2/q;+1;/p-1/t7-,8-,9+,12-;;/m1../s1 |

InChI Key |

BVGLWBKHBMAPKY-QBGWIPKPSA-M |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)O)C(=O)[O-])C.O.[Na+] |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)[O-])C.O.[Na+] |

Origin of Product |

United States |

Molecular Mechanisms of Antimicrobial Action

Inhibition of Bacterial Cell Wall Biosynthesis

The primary mechanism of action for ticarcillin (B1683155) is the disruption of bacterial cell wall construction. drugbank.compatsnap.comontosight.ainih.gov This process is fundamental to the survival of bacteria, providing structural support and protection from osmotic stress. By targeting this essential pathway, ticarcillin effectively compromises the bacterium's ability to grow and divide.

Disruption of Peptidoglycan Cross-linking

Ticarcillin's main function is to prevent the cross-linking of peptidoglycan, a polymer that forms the backbone of the bacterial cell wall. drugbank.compatsnap.comnih.govmcmaster.ca This inhibition occurs during the final stage of cell wall synthesis. patsnap.commims.com The process is catalyzed by enzymes known as transpeptidases, which are responsible for creating the peptide bridges between the glycan chains of peptidoglycan. patsnap.comontosight.ai Ticarcillin mimics the structure of D-alanyl-D-alanine, the terminal amino acid sequence of the peptide side chains of nascent peptidoglycan. This structural similarity allows ticarcillin to bind to the active site of transpeptidases. nih.gov By doing so, it blocks the enzyme from completing the cross-linking reaction, leading to the formation of a weakened and defective cell wall. patsnap.comdrugs.com Consequently, the bacterial cell becomes susceptible to lysis due to internal osmotic pressure, ultimately resulting in cell death. drugbank.compatsnap.comnih.govprobes-drugs.orgsmolecule.com

Role of Beta-Lactam Ring Integrity in Bactericidal Activity

The bactericidal activity of ticarcillin is intrinsically linked to the integrity of its β-lactam ring, a four-membered cyclic amide. wikipedia.orgglowm.com This ring is highly strained and, therefore, chemically reactive. The mechanism of action involves the opening of this lactam ring. smolecule.com When ticarcillin binds to the active site of a penicillin-binding protein (PBP), the serine residue in the PBP's active site attacks the carbonyl carbon of the β-lactam ring. nih.govnih.gov This leads to the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme. patsnap.comnih.govsmolecule.com This irreversible inhibition of PBPs is the key to its bactericidal effect. nih.gov However, the susceptibility of the β-lactam ring to cleavage by bacterial enzymes called β-lactamases is a major mechanism of resistance. nih.govwikipedia.org These enzymes hydrolyze the β-lactam ring, rendering the antibiotic inactive before it can reach its PBP targets. wikipedia.orgfda.gov

Interaction with Penicillin-Binding Proteins (PBPs)

Ticarcillin's inhibitory action on cell wall synthesis is mediated through its direct interaction with a group of bacterial enzymes known as penicillin-binding proteins (PBPs). patsnap.comdrugs.comglowm.compatsnap.com These proteins are essential for the final steps of peptidoglycan assembly and are the primary targets of all β-lactam antibiotics. patsnap.comnih.gov

Acylation of PBP Active Sites

The molecular interaction between ticarcillin and PBPs involves the acylation of a serine residue within the active site of the PBP. patsnap.comdrugs.comglowm.com The strained β-lactam ring of ticarcillin mimics the D-Ala-D-Ala substrate of the PBP. nih.gov This allows the antibiotic to fit into the enzyme's active site, where the hydroxyl group of the active site serine attacks the carbonyl group of the β-lactam ring. nih.gov This reaction opens the β-lactam ring and forms a stable, covalent bond between the ticarcillin molecule and the PBP, resulting in an acylated, inactive enzyme. patsnap.comdrugs.comsmolecule.com This acylation process effectively halts the PBP's enzymatic activity, which is crucial for peptidoglycan synthesis. patsnap.com

Specificity and Functional Consequences of PBP Inhibition

Different bacteria possess a variety of PBPs, each with specific roles in cell wall synthesis, such as cell elongation and division. nih.govasm.org Ticarcillin exhibits a degree of selectivity in its binding to different PBPs. nih.gov For instance, in Streptococcus pneumoniae, ticarcillin has been found to be co-selective for PBP2x and PBP3. nih.gov In Pseudomonas aeruginosa, PBP3 is considered an essential target for β-lactam antibiotics, and its inhibition leads to filamentation and cell lysis. oup.comresearchgate.net Research comparing ticarcillin with its analogue temocillin (B1212904) has highlighted the importance of specific interactions within the PBP active site for stable binding and effective inhibition. nih.govresearchgate.netnih.gov The inhibition of multiple PBPs, particularly those essential for maintaining cell shape and division, disrupts the integrity of the bacterial cell wall, leading to cell death. nih.govdrugs.com

The following table summarizes the key PBPs targeted by Ticarcillin and the consequences of their inhibition.

| PBP Target | Organism Example | Functional Consequence of Inhibition |

| PBP2x | Streptococcus pneumoniae | Co-inhibition with PBP3 contributes to bactericidal activity. nih.gov |

| PBP3 | Streptococcus pneumoniae | Co-inhibition with PBP2x contributes to bactericidal activity. nih.gov |

| PBP1a, PBP1b, PBP3, PBP4 | Pseudomonas aeruginosa | Inactivation of these PBPs disrupts cell wall integrity. asm.org |

| PBP3 | Pseudomonas aeruginosa | Inhibition leads to filamentation and cell lysis. oup.comresearchgate.net |

Investigating Off-Target Molecular Interactions

While the primary mechanism of ticarcillin is the inhibition of PBPs, some research has explored potential off-target interactions. A study using computational screening and molecular dynamics simulations identified ticarcillin as a potential binder to Staphylococcus aureus UDP-N-acetylglucosamine 2-epimerase (MnaA), an enzyme involved in the synthesis of cell wall components. biorxiv.org This interaction, although weaker than with PBPs, suggests a possible secondary mechanism of action or a basis for developing new derivatives. The study speculated that the inhibition of MnaA in bacteria like Pseudomonas aeruginosa, which has a similar enzyme, could partially contribute to ticarcillin's activity against these Gram-negative bacteria. biorxiv.org However, the primary and clinically relevant mechanism of action remains the potent inhibition of PBP-mediated peptidoglycan cross-linking.

Binding to UDP-N-acetylglucosamine 2-epimerase (MnaA)

Recent research has identified a novel molecular interaction for the β-lactam antibiotic Ticarcillin, suggesting a mechanism of action beyond its well-established role as an inhibitor of penicillin-binding proteins. A 2021 study published in bioRxiv reported the identification of Ticarcillin as a binder of UDP-N-acetylglucosamine 2-epimerase (MnaA) from Staphylococcus aureus (S. aureus). biorxiv.org This discovery was the result of a structure-based virtual screening of existing drugs aimed at identifying new binders for S. aureus MnaA (SaMnaA), an enzyme critical for bacterial cell wall synthesis. biorxiv.org

The enzyme MnaA, also known as UDP-GlcNAc 2-epimerase, catalyzes the reversible conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-N-acetylmannosamine (UDP-ManNAc). nih.govfrontiersin.orguniprot.orguniprot.org This reaction is a key step in the biosynthetic pathway of various cell surface polysaccharides, including wall teichoic acids (WTA) in Gram-positive bacteria like S. aureus and the enterobacterial common antigen in Gram-negative bacteria. nih.govosti.gov The bacterial MnaA is distinct from its mammalian counterpart, which is a bifunctional hydrolyzing enzyme, making the bacterial enzyme a viable target for selective antibacterial agents. nih.govfrontiersin.orgembopress.org

While identified as a "weak binder," molecular dynamics simulations revealed that Ticarcillin can form a stable binding pose within the SaMnaA active site over a 600-nanosecond period. biorxiv.org The stability of this interaction is attributed to strong interactions between the carboxylate groups of Ticarcillin and specific amino acid residues, namely Arginine 206 (R206) and Arginine 207 (R207), within the enzyme's active site. biorxiv.org

Computational analysis was used to calculate the interaction energies between Ticarcillin and the SaMnaA protein, providing insight into the nature of the binding.

| Interaction Component | Computed Energy (kcal/mol) |

| Total Interaction Energy | -11.2 |

| Electrostatic Energy | -23.4 |

| Van der Waals Energy | -10.8 |

| Ligand Interaction with Environment | |

| Ticarcillin with Protein & Solvent | Data not specified |

| Data derived from decomposition analysis of interaction energies for Ticarcillin and S. aureus MnaA as reported in bioRxiv. biorxiv.org |

This finding represents a previously unanticipated interaction for Ticarcillin, suggesting that its antibacterial effects may involve more complex mechanisms than traditionally understood. biorxiv.org

Implications for Antibacterial Spectrum Research

The identification of Ticarcillin as a ligand for MnaA has significant implications for antibacterial spectrum research, particularly in the context of antibiotic resistance. biorxiv.org The enzyme MnaA is a crucial component in the synthesis of wall teichoic acid (WTA) in staphylococci. osti.govresearchgate.net Genetic studies have demonstrated that the inactivation of the mnaA gene in methicillin-resistant S. aureus (MRSA) and methicillin-resistant S. epidermidis (MRSE) leads to a complete loss of WTA and a dramatic hypersensitivity to β-lactam antibiotics. osti.gov

This suggests that inhibiting MnaA could be a powerful strategy to restore the efficacy of β-lactams against resistant strains. osti.govresearchgate.net The discovery that an existing antibiotic like Ticarcillin can bind to this target, even weakly, provides a valuable starting point for drug repurposing and the rational design of more potent MnaA inhibitors. biorxiv.org

Future research could focus on several key areas:

Optimizing Binding Affinity: Using the known interaction between Ticarcillin and SaMnaA, medicinal chemists can design derivatives of Ticarcillin that bind more strongly and specifically to the enzyme's active site. The interaction with residues R206 and R207 provides a concrete target for enhancing these molecular interactions. biorxiv.org

Combination Therapy: The finding supports the investigation of combination therapies. While Ticarcillin is often paired with a β-lactamase inhibitor like Clavulanic acid to protect it from degradation nih.govfda.gov, its potential to also sensitize bacteria by weakly inhibiting MnaA could be explored. A more potent MnaA inhibitor developed from this research could be paired with a β-lactam to create a synergistic combination against highly resistant pathogens like MRSA. osti.gov

Broadening the Spectrum: MnaA is conserved across various bacterial species. nih.govembopress.org Research into Ticarcillin's binding to MnaA orthologs in other pathogens could reveal opportunities to broaden its spectrum of activity or to design novel inhibitors with broad-spectrum potential against other Gram-positive bacteria. nih.gov The discovery of this novel target for a well-established antibiotic opens a new avenue in the urgent search for solutions to the growing problem of antibiotic resistance. biorxiv.org

Biochemical Mechanisms of Bacterial Resistance

Beta-Lactamase-Mediated Inactivation

The most prevalent and clinically significant mechanism of resistance to ticarcillin (B1683155) is the production of β-lactamase enzymes. la.govla.govbasicmedicalkey.com These enzymes provide resistance by hydrolyzing the amide bond in the β-lactam ring, a core structural feature of ticarcillin and other β-lactam antibiotics. gsconlinepress.comnih.govwikipedia.org This hydrolytic cleavage results in an inactive molecule, rendering the antibiotic ineffective. gsconlinepress.combasicmedicalkey.commdpi.com The genes encoding these enzymes are often located on mobile genetic elements like plasmids, which facilitates their spread among bacterial populations. mdpi.commedscape.com

The enzymatic hydrolysis of the β-lactam ring by β-lactamases is the cornerstone of this resistance mechanism. gsconlinepress.combasicmedicalkey.com Ticarcillin, while designed to have some resistance to certain β-lactamases, remains susceptible to degradation by a wide array of these enzymes, particularly plasmid-mediated penicillinases. nih.govfda.gov The inactivation of ticarcillin by these enzymes prevents it from reaching and binding to its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. la.govmdpi.comnih.gov To counteract this, ticarcillin is often combined with a β-lactamase inhibitor, such as clavulanic acid. la.govnih.govnih.govfrontiersin.org Clavulanic acid can irreversibly bind to and inactivate many β-lactamases, thereby protecting ticarcillin from degradation and extending its spectrum of activity against β-lactamase-producing bacteria. nih.govfda.govnih.gov

Beta-lactamases are a diverse group of enzymes, classified based on their functional characteristics and amino acid sequences (Ambler classification: Classes A, B, C, and D). nih.govmdpi.commdpi.com

Class A: These are serine β-lactamases and include the common TEM-1, TEM-2, and SHV-1 enzymes, which readily hydrolyze penicillins like ticarcillin. nih.govnih.gov Some Class A enzymes, known as extended-spectrum β-lactamases (ESBLs), can also inactivate third-generation cephalosporins. nih.gov

Class B: These are metallo-β-lactamases that require zinc ions for their activity and can hydrolyze a broad range of β-lactams, including carbapenems. nih.govnih.gov

Class C: These are cephalosporinases that, while primarily active against cephalosporins, can also contribute to ticarcillin resistance. nih.govnih.govnih.gov Ticarcillin itself is generally resistant to the action of many cephalosporinases. nih.gov

Class D: This group includes the OXA-type β-lactamases, which can hydrolyze oxacillin (B1211168) and other penicillins. nih.govnih.gov

The following table summarizes the functional classification of some β-lactamases relevant to ticarcillin resistance:

| Functional Group | Molecular Class | Representative Enzymes | Characteristics Relevant to Ticarcillin |

| Group 2b | A | TEM-1, TEM-2, SHV-1 | Readily hydrolyze penicillins and are strongly inhibited by clavulanic acid. nih.gov |

| Group 2c | A | RTG-4 (CARB-10) | Hydrolyze carbenicillin (B1668345) or ticarcillin effectively and are generally susceptible to inhibition by clavulanic acid. nih.govjscimedcentral.com |

| Group 2be | A | TEM-3, SHV-2, CTX-M-15 | Extended-spectrum β-lactamases (ESBLs) with increased activity against a broader range of β-lactams. nih.gov |

| Group 2br | A | TEM-30, SHV-10 | Resistant to inhibition by clavulanic acid. nih.gov |

Data sourced from Bush, K., & Jacoby, G. A. (2010). Updated functional classification of β-lactamases. Antimicrobial agents and chemotherapy, 54(3), 969–976.

Alterations in Penicillin-Binding Proteins

Another significant mechanism of resistance involves alterations to the primary bacterial targets of β-lactam antibiotics, the penicillin-binding proteins (PBPs). la.govmdpi.comnih.gov PBPs are enzymes crucial for the synthesis of the peptidoglycan layer of the bacterial cell wall. mdpi.cominfectionsinsurgery.org By binding to these proteins, ticarcillin inhibits their function, leading to a defective cell wall and ultimately bacterial cell death.

Mutations in the genes encoding PBPs can lead to structural changes in these proteins. nih.govresearchgate.net These alterations can reduce the binding affinity of ticarcillin for the PBP, rendering the antibiotic less effective even if it reaches its target. nih.govresearchgate.net This mechanism is particularly important in Gram-positive bacteria but also contributes to resistance in Gram-negative organisms like Pseudomonas aeruginosa. infectionsinsurgery.orgnih.gov Research has shown that specific mutations in PBP3 of P. aeruginosa can increase the minimum inhibitory concentrations (MICs) of ticarcillin. oup.com Similarly, in Enterococcus faecium, mutations in PBP5 are a primary determinant of β-lactam resistance, with specific amino acid substitutions having a notable impact on ticarcillin MICs. nih.gov For instance, certain mutations can decrease the affinity of the PBP for penicillin by a significant margin. nih.gov

A study on P. aeruginosa PBP3 demonstrated that ticarcillin has more favorable noncovalent interactions and forms a more stable complex compared to temocillin (B1212904), highlighting the sensitivity of PBP binding to the specific structure of the β-lactam. nih.gov

Structural modifications in PBPs that confer resistance often occur in or near the active site where the β-lactam antibiotic binds. nih.gov In Enterococcus faecium, studies have identified several key amino acid substitutions in PBP5 that correlate with increased resistance to β-lactams, including ticarcillin. nih.gov For example, an alanine (B10760859) substitution at position 485 combined with a serine insertion at position 466' resulted in a 3.2-fold increase in the ticarcillin MIC. nih.gov These changes are presumed to lower the affinity of the PBP molecule for β-lactam antibiotics. nih.gov

The following table illustrates the impact of specific PBP5 mutations in E. faecium on ticarcillin susceptibility:

| PBP5 Mutation(s) | Effect on Ticarcillin MIC |

| Alanine substitution at position 485 + Serine insertion at 466' | 3.2-fold increase nih.gov |

| Threonine substitution at position 485 + Serine insertion at 466' | 2.5-fold increase nih.gov |

Data derived from a study on the impact of specific pbp5 mutations on β-lactam resistance in Enterococcus faecium. nih.gov

Efflux Pump Systems and Reduced Outer Membrane Permeability

In Gram-negative bacteria, the outer membrane presents a significant barrier that antibiotics must cross to reach their periplasmic targets. la.govnih.govmdpi.com Reduced permeability of this membrane and the active removal of the antibiotic from the cell by efflux pumps are crucial non-enzymatic resistance mechanisms. la.govgsconlinepress.commdpi.commedscape.comnih.govnih.gov

Reduced permeability can result from a decrease in the number of porin channels in the outer membrane or from alterations to their structure, which restricts the entry of hydrophilic antibiotics like ticarcillin. mdpi.comresearchgate.net This mechanism often works in conjunction with β-lactamase production, as a slower influx of the antibiotic allows the enzymes more time to hydrolyze it. mdpi.com

Efflux pumps are protein complexes that actively transport antibiotics and other toxic substances out of the bacterial cell. nih.govasm.orginfectionsinsurgery.org In P. aeruginosa, several Resistance-Nodulation-Division (RND) family efflux pumps, such as MexAB-OprM, MexCD-OprJ, and MexXY-OprM, are known to contribute significantly to multidrug resistance. frontiersin.orgnih.gov Overexpression of these pumps can lead to reduced susceptibility to a range of β-lactams, including ticarcillin. nih.govnih.govoup.com For example, the MexAB-OprM system is frequently associated with resistance to ticarcillin. frontiersin.org Studies have shown a high correlation between the expression of genes like mexB and mexY and resistance to anti-pseudomonal antibiotics, including a high rate of resistance to ticarcillin. nih.gov In one study, 83% of ticarcillin-resistant P. aeruginosa strains expressed the mexB gene. researchgate.net Overproduction of the OprM component of these efflux systems is a major mechanism of ticarcillin resistance in clinical isolates. oup.com

Genetic Basis of Acquired Resistance

The development of resistance to ticarcillin in bacteria is not an inherent, static trait but rather an evolutionary response driven by genetic adaptations. Acquired resistance is primarily concerned with the mechanisms by which susceptible bacteria obtain new genetic material or undergo mutations in their own DNA, leading to a decreased susceptibility to the antibiotic. srce.hr These genetic events can occur through two principal pathways: the acquisition of mobile genetic elements that carry resistance genes, and spontaneous mutations within the bacterial chromosome that alter the targets or transport of the antibiotic. srce.hrd-nb.info The horizontal transfer of genetic material, including plasmids, transposons, and integrons, is a major contributor to the rapid spread of antibiotic resistance among different bacterial species. srce.hrnih.gov

Plasmid-Mediated Resistance Mechanisms

Plasmids, which are extrachromosomal DNA molecules, are a primary vehicle for the horizontal transfer of antibiotic resistance genes among bacteria. srce.hr Resistance to ticarcillin is frequently mediated by plasmids that carry genes encoding for β-lactamase enzymes. These enzymes inactivate ticarcillin by hydrolyzing the amide bond in the β-lactam ring. fda.gov

Several studies have documented the rapid emergence of plasmid-mediated resistance. In one case, a fully sensitive Escherichia coli strain isolated from a patient's bloodstream became highly resistant to ticarcillin-clavulanate and other antibiotics within approximately 20 hours of starting treatment. nih.gov This rapid shift was due to the acquisition of a conjugative IncL/M plasmid carrying the metallo-β-lactamase gene blaIMP-4. nih.gov Similarly, the blaTEM-1 gene, which confers resistance to ticarcillin, ampicillin (B1664943), and amoxicillin, is commonly found on plasmids in uropathogenic E. coli strains. mdpi.com

In Acinetobacter baumannii, a notorious nosocomial pathogen, plasmids are often associated with integrons, which are genetic elements capable of capturing and expressing resistance gene cassettes. brieflands.com Studies have identified plasmids carrying class 1 and class 2 integrons that confer resistance to a wide array of antibiotics, including ticarcillin. brieflands.com The ability of these plasmids to be transferred between different bacterial species facilitates the widespread dissemination of resistance. srce.hrbrieflands.com For instance, a plasmid of the IncL/M incompatibility group carrying the blaIMP-4 gene was shown to be transferable from a Serratia species to an E. coli strain. nih.gov

Table 1: Examples of Plasmids Conferring Ticarcillin Resistance

| Plasmid/Genetic Element | Associated Gene(s) | Conferring Resistance In | Reference(s) |

|---|---|---|---|

| IncL/M Plasmid | blaIMP-4 | Escherichia coli, Serratia sp. | nih.gov |

| Conjugative Plasmid | blaIRT-2 | Proteus mirabilis | nih.gov |

| Various Plasmids | blaTEM-1 | Escherichia coli | mdpi.com |

| Plasmids with Integrons | Class 1 and 2 Integrons | Acinetobacter baumannii | brieflands.com |

Chromosomal Mutations and Gene Transfer Studies

Besides the acquisition of plasmids, resistance to ticarcillin can also arise from mutations within the bacterial chromosome. scispace.com These mutations can lead to several resistance phenotypes, including the overproduction of intrinsic β-lactamases, alterations in the antibiotic's target proteins (Penicillin-Binding Proteins or PBPs), and decreased drug permeability due to changes in porin channels or upregulation of efflux pumps. scispace.comla.govmdpi.com

In Pseudomonas aeruginosa, a key mechanism of resistance is the mutation-dependent overproduction of the chromosomal AmpC β-lactamase. nih.gov Normally, the blaAmpC gene is inducible, but mutations in regulatory genes can lead to its constitutive high-level expression, resulting in resistance to ticarcillin, piperacillin, and many cephalosporins. nih.gov Furthermore, specific point mutations within the blaAmpC gene itself can extend its spectrum of activity, increasing resistance to even more potent β-lactams. nih.gov

Efflux pumps are another significant chromosomally-encoded resistance mechanism. The MexAB-OprM efflux system in P. aeruginosa contributes to intrinsic resistance to ticarcillin. mdpi.com Mutations that lead to the overexpression of this pump result in acquired resistance to a broad range of β-lactams, including ticarcillin. mdpi.com

Gene transfer is not limited to plasmids. Transposons and integrons, often located on plasmids, can also integrate into the bacterial chromosome. nih.gov For example, Salmonella Genomic Island 1 (SGI1) and its variants, which carry multiple resistance genes, have been found integrated into the chromosome of Proteus mirabilis. nih.gov

Table 2: Common Chromosomal Mutations Leading to Ticarcillin Resistance

| Gene(s) | Type of Mutation | Effect | Organism | Reference(s) |

|---|---|---|---|---|

| ampC regulatory genes | Various mutations | Overproduction of AmpC β-lactamase | Pseudomonas aeruginosa | nih.gov |

| ampC | Point mutations | Extended-spectrum AmpC activity | Pseudomonas aeruginosa | nih.gov |

| mexABoprM operon | Upregulation mutations | Increased efflux of ticarcillin | Pseudomonas aeruginosa | mdpi.com |

| gyrA, parC | Point mutations | Altered DNA gyrase and topoisomerase IV | Pseudomonas aeruginosa | frontiersin.org |

| oprD | Inactivating mutations | Decreased porin expression, reducing carbapenem (B1253116) entry | Pseudomonas aeruginosa | scispace.com |

Cross-Resistance Patterns within Beta-Lactam Antibiotics

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents. Due to shared structural features (the β-lactam ring) and common mechanisms of action and resistance, there is significant potential for cross-resistance among β-lactam antibiotics. nih.gov Resistance to ticarcillin, particularly when mediated by broad-spectrum enzymes or efflux pumps, often leads to resistance against other penicillins and cephalosporins. nih.gov

For example, the production of AmpC β-lactamases in P. aeruginosa not only confers resistance to ticarcillin but also to piperacillin, aztreonam, and third-generation cephalosporins like ceftazidime. nih.gov Similarly, the acquisition of extended-spectrum β-lactamases (ESBLs) like those from the TEM and SHV families can lead to resistance to ticarcillin and extended-spectrum cephalosporins, although susceptibility to carbapenems may be retained. mdpi.com

In a study of P. aeruginosa isolated from burn patients, isolates resistant to ticarcillin/clavulanate also showed high rates of cross-resistance to other β-lactams. nih.gov Isolates resistant to imipenem (B608078) and meropenem (B701) demonstrated very high levels of cross-resistance (76-100%) to all other tested antibiotics, including ticarcillin/clavulanate. nih.gov This highlights that mechanisms selected under pressure from one β-lactam can readily compromise the efficacy of others in the class. In some multidrug-resistant E. coli isolates, resistance was observed to ticarcillin, piperacillin, amoxicillin/clavulanic acid, ticarcillin/clavulanic acid, and extended-spectrum cephalosporins, indicating complex cross-resistance patterns likely mediated by multiple co-existing mechanisms. oup.com

Table 3: Cross-Resistance Patterns Associated with Ticarcillin Resistance

| Resistance Mechanism | Primary Resistance | Associated Cross-Resistance | Common Organisms | Reference(s) |

|---|---|---|---|---|

| AmpC Overproduction | Ticarcillin, Piperacillin | Ceftazidime, Cefepime, Aztreonam | Pseudomonas aeruginosa | mdpi.comnih.gov |

| ESBL Production (e.g., TEM, SHV) | Ticarcillin, Ampicillin | Ceftazidime, Cefotaxime (B1668864), Ceftriaxone | Escherichia coli, Klebsiella pneumoniae | mdpi.com |

| Metallo-β-Lactamases (e.g., IMP, VIM) | Ticarcillin, Cephalosporins, Carbapenems | All β-lactams (except monobactams) | Pseudomonas aeruginosa, Acinetobacter baumannii | nih.gov |

| MexAB-OprM Efflux Pump | Ticarcillin, Carbenicillin | Meropenem, Ceftazidime, Aztreonam | Pseudomonas aeruginosa | mdpi.com |

Structure Activity Relationships Sar and Molecular Design

Fundamental Penicillin Nucleus: 6-Aminopenicillanic Acid (6-APA)

The foundation of all penicillin antibiotics, including ticarcillin (B1683155), is the 6-aminopenicillanic acid (6-APA) nucleus. researchgate.netnih.gov This core structure consists of a fused bicyclic system: a thiazolidine (B150603) ring connected to a β-lactam ring. who.int The isolation of 6-APA in 1958 was a pivotal moment in medicinal chemistry, as it provided a versatile template for the creation of numerous semi-synthetic penicillins. researchgate.net By chemically adding various side chains to the 6-amino position of the 6-APA nucleus, scientists have been able to develop penicillins with improved characteristics, such as an expanded spectrum of activity. nih.gov

The synthesis of ticarcillin begins with 6-APA, upon which a specific side chain is condensed to yield the final active molecule. wikipedia.org The inherent strain of the four-membered β-lactam ring within the 6-APA nucleus is a critical feature, rendering it susceptible to cleavage. wikipedia.orgresearchgate.net This chemical reactivity is the basis of the antibiotic's mechanism of action, allowing it to interfere with the synthesis of the bacterial cell wall. wikipedia.orgresearchgate.net

Influence of Side Chain Modifications on Antimicrobial Properties

The acyl side chain attached to the 6-amino group of the 6-APA nucleus is a primary determinant of a penicillin's antibacterial spectrum and pharmacological properties. In ticarcillin, this side chain has been specifically designed to enhance its efficacy, particularly against Gram-negative bacteria. la.gov

Stereochemical Considerations and Activity

The stereochemistry of both the penicillin nucleus and the side chain is crucial for biological activity. The specific configuration of ticarcillin is (2S,5R,6R)-6-[[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. nih.gov This precise three-dimensional arrangement is essential for the molecule to bind effectively to the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan in the cell wall. nih.govpatsnap.com The structural and stereochemical similarity of the penicillin core to the D-Ala-D-Ala terminus of peptidoglycan precursors allows it to act as a false substrate, ultimately inhibiting cell wall synthesis and leading to bacterial cell death. nih.gov Any deviation from this specific stereoisomer can dramatically reduce or eliminate its antibacterial efficacy.

Impact of Functional Group Variations on Stability and Potency

Beyond the side chain, other functional groups within the ticarcillin molecule play significant roles in its chemical stability and biological potency.

Thiazolidine Ring Modifications

The thiazolidine ring is a five-membered saturated ring containing a sulfur atom and a nitrogen atom. wikipedia.org In penicillins, this ring is fused to the β-lactam ring and is fundamental to the structural integrity of the 6-APA nucleus. who.int While the core thiazolidine structure is conserved in ticarcillin, modifications to this ring system in other semi-synthetic penicillins have been explored to alter properties. The thiazolidine ring itself can be subject to chemical reactions, such as ring-opening, which can occur under certain conditions and impact the molecule's stability. researchgate.net

| Modification Site | Group | Impact on Activity/Property |

|---|---|---|

| 6-amino position | Thiophen-3-ylacetyl | Confers activity against Gram-negative bacteria, including P. aeruginosa. la.gov |

| Acyl side chain | α-carboxyl group | Enhances penetration through Gram-negative bacterial porin channels. youtube.com |

| Core Nucleus | β-lactam ring | Essential for the mechanism of action by acylating penicillin-binding proteins. wikipedia.orgresearchgate.net |

| Thiazolidine Ring | 2-carboxylic acid | Crucial for binding to the active site of target enzymes and influences solubility. wiley-vch.de |

Significance of the Carboxylic Acid Group

Ticarcillin possesses two carboxylic acid groups. One is part of the thiazolidine ring structure, specifically at the 2-position, and the other is on the α-carbon of the acyl side chain. nih.gov The carboxylic acid group on the thiazolidine ring is a common feature of penicillins and is vital for binding to the target PBP. The carboxylate anion forms important ionic interactions within the enzyme's active site. The second carboxylic acid group, which defines ticarcillin as a carboxypenicillin, is crucial for its enhanced activity against Gram-negative bacteria. la.govnih.gov This polar, ionized group is thought to facilitate the passage of the antibiotic through the porin channels in the outer membrane of these bacteria, allowing it to reach its PBP targets in the periplasmic space. youtube.com Generally, the presence of a carboxylic acid group in a drug molecule increases its water solubility. wiley-vch.de

Computational and Quantum Chemical Approaches in SAR Studies

The exploration of Structure-Activity Relationships (SAR) for ticarcillin and related carboxypenicillins has been significantly advanced by computational and quantum chemical methodologies. These in silico approaches provide profound insights into the molecular interactions and electronic properties that govern the antibacterial efficacy of these compounds. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum chemical calculations have been instrumental in elucidating the binding mechanisms of ticarcillin to its primary targets, the penicillin-binding proteins (PBPs), and in understanding the chemical reactivity of the β-lactam ring.

Molecular Docking and Dynamics Simulations

Molecular docking studies are pivotal in predicting the binding orientation and affinity of a ligand to its protein target. In the context of ticarcillin, these simulations are crucial for understanding its interaction with the active site of bacterial PBPs. The primary mechanism of action for ticarcillin involves the acylation of a serine residue within the PBP active site, which inhibits the transpeptidation reaction essential for bacterial cell wall synthesis.

High-resolution crystal structures of ticarcillin in complex with PBPs, such as Pseudomonas aeruginosa PBP3, have provided a basis for detailed computational analysis. These studies reveal that the carboxyl group of the side chain and the carbonyl oxygen of the β-lactam ring are key interaction points. The β-lactam carbonyl oxygen is positioned within the oxyanion hole, stabilized by backbone amide groups of key residues like Ser294 and Thr487, facilitating the nucleophilic attack by the active site serine.

Molecular dynamics simulations further refine the understanding obtained from static docking poses by introducing flexibility to both the ligand and the protein. These simulations can reveal the stability of the acyl-enzyme complex and the crucial role of water molecules in the active site. For instance, MD simulations can help explain differences in the deacylation rates between ticarcillin and its analogs, providing a more dynamic picture of the inhibition process.

Table 1: Key Intermolecular Interactions of Ticarcillin in the PBP3 Active Site

| Ticarcillin Moiety | Interacting PBP3 Residue | Type of Interaction |

| β-lactam carbonyl oxygen | Ser294 (backbone amide) | Hydrogen Bond |

| β-lactam carbonyl oxygen | Thr487 (backbone amide) | Hydrogen Bond |

| Carboxyl group (side chain) | Specific basic residues | Ionic Interaction |

| Thienyl group | Hydrophobic pocket | van der Waals Forces |

Quantum Chemical Calculations and QSAR

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate the electronic properties of ticarcillin, which are fundamental to its reactivity. These properties include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The reactivity of the β-lactam ring, a cornerstone of penicillin activity, is attributed to its strained four-membered ring structure and the reduced amide resonance, which increases the electrophilicity of the carbonyl carbon.

DFT calculations on related carboxypenicillins, like carbenicillin (B1668345), have provided insights that are applicable to ticarcillin. These studies help in quantifying the electronic descriptors that can be correlated with antibacterial activity through Quantitative Structure-Activity Relationship (QSAR) models.

While specific 3D-QSAR models for ticarcillin are not extensively reported in publicly accessible literature, the general principles of QSAR are highly relevant. QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity. For penicillins, key descriptors often include:

Steric parameters: Related to the size and shape of the side chain, influencing the fit into the PBP active site.

Electronic parameters: Such as atomic charges and dipole moments, which affect the interactions with polar residues in the active site.

Hydrophobicity parameters: The lipophilicity of the side chain can influence the compound's ability to penetrate bacterial membranes.

For carboxypenicillins like ticarcillin, the presence of a carboxylic acid group on the side chain significantly impacts its properties, including its spectrum of activity against Gram-negative bacteria like Pseudomonas aeruginosa. QSAR models developed for broader sets of antibiotics targeting P. aeruginosa have highlighted the importance of descriptors related to molecular size, polarity, and hydrogen bonding capacity.

Table 2: Examples of Quantum Chemical Descriptors in Penicillin SAR

| Descriptor | Relevance to Activity |

| HOMO Energy | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Relates to the molecule's ability to accept electrons; lower LUMO energy can indicate higher reactivity of the β-lactam ring. |

| Mulliken Atomic Charges | Indicates the charge distribution and identifies electrophilic (e.g., β-lactam carbonyl carbon) and nucleophilic centers. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrostatic interactions with the PBP active site. |

Chemical Synthesis Methodologies and Derivatization

Historical Development of Ticarcillin (B1683155) Synthesis

The development of ticarcillin was a direct response to the limitations of earlier penicillins, such as carbenicillin (B1668345). wikipedia.org While carbenicillin was effective against Pseudomonas species, its low potency required the administration of high doses. wikipedia.org Researchers at the Beecham Group in the United Kingdom sought to create a more potent alternative. This research culminated in the synthesis of ticarcillin, which was patented in 1963. wikipedia.org The key innovation in ticarcillin's design was the replacement of the phenyl group in carbenicillin's side chain with a thienyl group. wikipedia.org This structural change was based on the principle that a divalent sulfur atom is bioisosterically similar to a vinyl group, a concept that proved successful in enhancing the molecule's antibacterial efficacy. wikipedia.org The initial synthesis was outlined in a Belgian patent (BE 646991) granted to George Brain Edward and John Herbert Charles Nayler of Beecham. wikipedia.org

Semi-Synthetic Routes from Natural Penicillins

Ticarcillin is classified as a semi-synthetic antibiotic because its synthesis begins with a core chemical structure, the penicillin nucleus, which is produced via fermentation of the mold Penicillium. clevelandclinic.orgdrugbank.cominvivochem.com This natural precursor is then chemically modified to produce the final drug. clevelandclinic.orgresearchgate.net The general strategy involves the enzymatic or chemical cleavage of a natural penicillin (like Penicillin G) to yield 6-aminopenicillanic acid (6-APA), the fundamental building block for most semi-synthetic penicillins. researchgate.netnih.govnih.gov This 6-APA nucleus is then acylated with a synthetically prepared side chain to create the desired antibiotic. researchgate.netmdpi.com

The defining structural feature of ticarcillin is its α-carboxy-3-thienylacetyl side chain. drugbank.com This moiety is derived from 3-thienylmalonic acid. wikipedia.orgresearchgate.net The synthesis of this side chain is a crucial preliminary step. One documented synthetic route begins with the creation of a monobenzyl ester of 3-thienylmalonic acid. wikipedia.org This protects one of the carboxylic acid groups while leaving the other free to be activated for the subsequent condensation reaction with 6-APA. wikipedia.org After the side chain is successfully coupled to the 6-APA nucleus, the benzyl (B1604629) protecting group is removed, typically by hydrogenolysis, to yield the final ticarcillin molecule with its two characteristic carboxylic acid groups. wikipedia.org

Advanced Synthetic Protocols for Ticarcillin Monosodium

To achieve efficient and high-yield synthesis, chemists have employed advanced protocols that focus on the activation of the side chain's carboxylic acid group before its reaction with the 6-APA nucleus. These methods are designed to create a highly reactive intermediate that readily couples with the amino group of 6-APA under controlled conditions.

The mixed anhydride (B1165640) method is a widely used technique for activating carboxylic acids for amide bond formation. highfine.com In the context of ticarcillin synthesis, the 3-thienylmalonic acid derivative (with one carboxyl group protected) is reacted with an acid chloride, such as pivaloyl chloride or ethyl chloroformate, in the presence of a base like triethylamine. mdpi.comhighfine.com This reaction forms a "mixed anhydride," an unstable and highly reactive intermediate. mdpi.comtcichemicals.com

The 6-APA is typically prepared as a triethylammonium (B8662869) salt to improve its solubility in the anhydrous organic solvents used for the reaction, such as dichloromethane (B109758). mdpi.com The 6-APA salt solution is then added to the freshly prepared mixed anhydride, which reacts preferentially at the more electrophilic carbonyl carbon originating from the ticarcillin side chain. mdpi.comhighfine.com This "in situ" generation and reaction of the mixed anhydride is a common strategy to maximize yield and minimize the formation of byproducts. mdpi.com

Table 1: Key Reactants in the Mixed Anhydride Method for Penicillin Synthesis

| Reactant | Role in Synthesis |

| Carboxylic Acid Side Chain | Provides the unique structural moiety for the target penicillin. |

| Pivaloyl Chloride | Activating agent that reacts with the side chain to form a mixed anhydride. |

| Triethylamine | Base used to facilitate the formation of the mixed anhydride and the 6-APA salt. |

| 6-Aminopenicillanic Acid (6-APA) | The core penicillin nucleus containing the amino group for condensation. |

| Anhydrous Dichloromethane | Organic solvent for the reaction. |

An alternative and highly effective activation method involves converting the carboxylic acid of the side chain into a more reactive acid chloride. wikipedia.org This pathway is a classic and direct method for acylation. In a documented synthesis of ticarcillin, the monobenzyl ester of 3-thienylmalonic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂). wikipedia.org This reaction converts the free carboxylic acid group into a highly reactive acid chloride. wikipedia.org

This newly formed acid chloride is then directly condensed with 6-aminopenicillanic acid (6-APA). wikipedia.org The electrophilic acid chloride readily reacts with the nucleophilic amino group of 6-APA to form the stable amide linkage, yielding the protected precursor of ticarcillin. wikipedia.orggoogle.com The final step in this pathway is the deprotection of the side chain's other carboxyl group. The benzyl ester used as a protecting group is selectively cleaved through catalytic hydrogenolysis (using a palladium-on-carbon catalyst), which reduces the benzyl ester to toluene (B28343) and liberates the free carboxylic acid, completing the synthesis of ticarcillin. wikipedia.org

Salt Formation Techniques for Research Formulations

The preparation of ticarcillin monosodium for research formulations involves precise control of stoichiometry and crystallization conditions. The conversion of the free acid form of ticarcillin, which possesses two carboxylic acid groups, into its monosodium salt is a critical step to enhance its stability and solubility for experimental use.

A common laboratory- and industrial-scale technique involves the controlled addition of a sodium-containing base to a solution of ticarcillin free acid. One documented method utilizes a sodium isooctanoate solution in acetone (B3395972). In this process, the ticarcillin free acid is dissolved in a suitable organic solvent mixture, such as methyl isobutyl ketone. The stoichiometric equivalent of the sodium isooctanoate solution is then added, often with the introduction of a seed crystal to initiate and control the crystallization process google.com. This technique allows for the selective formation of the monosodium salt, which precipitates from the solution. The resulting crystalline solid can then be isolated by filtration.

The choice of the sodium salt and solvent system is crucial. Sodium isooctanoate is effective due to its solubility in organic solvents where ticarcillin free acid is also soluble, allowing for a homogeneous reaction. Acetone is used as a co-solvent to modulate the solubility of the resulting salt, promoting precipitation. The temperature of the crystallization process is carefully controlled to ensure the formation of well-defined crystals with high purity.

Another fundamental principle in salt formation is the direct titration of the free acid with a strong base like sodium hydroxide (B78521) (NaOH) google.comdrugfuture.com. For research purposes, this can be achieved by dissolving the purified ticarcillin free acid in an appropriate solvent and adding one molar equivalent of aqueous NaOH. The resulting solution containing the ticarcillin monosodium can be used directly for in-vitro experiments or lyophilized (freeze-dried) to obtain a stable, powdered form suitable for storage and later reconstitution google.com. Adjusting the pH is a key control parameter in these aqueous preparations drugfuture.com.

Purification and Characterization of Synthetic Intermediates and Final Product

The synthesis of ticarcillin involves key intermediates that must be rigorously purified and characterized to ensure the quality and purity of the final active pharmaceutical ingredient. The primary intermediates are 3-thienylmalonic acid and 6-aminopenicillanic acid (6-APA) wikipedia.org.

Purification of Synthetic Intermediates:

3-Thienylmalonic Acid: The purification of this key precursor often involves a multi-step extraction and crystallization process. Following its synthesis, the crude product is subjected to liquid-liquid extraction. A typical procedure involves dissolving the crude material in an aqueous base, followed by acidification to a specific pH (e.g., pH 3.0) and extraction with an organic solvent like dichloromethane to remove certain impurities prepchem.com. The aqueous phase is then further acidified to a lower pH (e.g., pH 1.0) to protonate the desired product, which is subsequently extracted into a different organic solvent, such as diethyl ether prepchem.com. The combined organic extracts are then treated with activated charcoal for decolorization, dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and evaporated. The final purification is achieved by trituration or recrystallization from a solvent like dichloromethane to yield the intermediate as a high-purity crystalline solid prepchem.com. For pharmaceutical applications, a purity of over 98% is typically required nbinno.com.

6-Aminopenicillanic Acid (6-APA): As the core nucleus of all semi-synthetic penicillins, the purity of 6-APA is paramount. Purification from the enzymatic cleavage of penicillin G or V involves pH-dependent extraction. The reaction mixture is acidified, and the product is extracted into an organic solvent such as butyl acetate (B1210297) acs.org. This is followed by back-extraction into an aqueous phase. An alternative method involves concentrating the 6-APA solution using nanofiltration, which helps remove salts and other small molecule impurities researchgate.net. The final step is typically crystallization from the concentrated aqueous solution by adjusting the pH to its isoelectric point (around 4.3), where its solubility is minimal, causing it to precipitate acs.orggoogle.com. The resulting crystals are filtered, washed, and dried.

Table 1: Purification Methods for Ticarcillin Intermediates

| Intermediate | Purification Technique | Key Parameters/Solvents | Reference |

|---|---|---|---|

| 3-Thienylmalonic Acid | Extraction & Crystallization | Solvents: Dichloromethane, Diethyl Ether; pH-controlled extraction; Decolorization with activated charcoal | prepchem.com |

| 6-Aminopenicillanic Acid | Extraction & Precipitation | Solvent: Butyl Acetate; pH adjustment to isoelectric point (~4.3) | acs.orggoogle.com |

| 6-Aminopenicillanic Acid | Nanofiltration & Crystallization | Membrane filtration for concentration and salt removal, followed by pH adjustment for precipitation | researchgate.net |

Purification of Ticarcillin Monosodium:

The final purification of ticarcillin monosodium salt involves a series of steps to remove unreacted intermediates, by-products, and residual solvents. A described method includes phase separation of the reaction mixture, followed by decolorization of the aqueous phase using activated carbon, and filtration google.com. The crucial step is the crystallization of the monosodium salt from a solvent system, such as acetone-water or methyl isobutyl ketone, often initiated by seeding google.com. The crystalline product is then filtered, washed with a cold solvent like acetone to remove soluble impurities, and subsequently vacuum-dried to remove residual solvents google.com. For preparing a sterile research-grade powder, lyophilization (freeze-drying) of a purified aqueous solution of the salt is often the final step google.com.

Characterization of Intermediates and Final Product:

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity, structure, and purity of the synthetic intermediates and the final ticarcillin monosodium product.

Intermediates: Characterization of 3-thienylmalonic acid typically includes determining its melting point, which is a key indicator of purity prepchem.comichemie.com. For 6-APA, High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying its purity and assaying its concentration in process streams acs.org.

Ticarcillin Monosodium: The identity of the final product is unequivocally confirmed using spectroscopic methods. Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the β-lactam carbonyl, amide, and carboxylic acid groups, by comparing the spectrum of the synthesized sample to that of a reference standard drugfuture.com. Ultraviolet-Visible (UV-Vis) spectroscopy is also used for characterization drugfuture.com. The most critical analytical technique for assessing the purity and potency of ticarcillin monosodium is HPLC veeprho.com. Specific HPLC methods have been developed using C18 reversed-phase columns with a UV detector set at a specific wavelength (e.g., 220 nm) drugfuture.comnih.gov. The mobile phase is typically a buffered aqueous solution mixed with an organic solvent like acetonitrile (B52724) drugfuture.comnih.gov. The purity is determined by comparing the peak area of the main component to the areas of any impurity peaks. For more detailed structural elucidation, especially in complex matrices, advanced techniques like Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) can be utilized researchgate.net.

Table 2: Characterization Techniques for Ticarcillin and Intermediates

| Compound | Analytical Technique | Purpose | Reference |

|---|---|---|---|

| 3-Thienylmalonic Acid | Melting Point | Purity assessment | prepchem.comichemie.com |

| 6-Aminopenicillanic Acid | HPLC | Purity and concentration quantification | acs.org |

| Ticarcillin Monosodium | Infrared (IR) Spectroscopy | Structural identification (functional groups) | drugfuture.com |

| UV-Visible Spectroscopy | Identification and quantification | drugfuture.com | |

| HPLC | Purity assessment and assay | drugfuture.comnih.gov | |

| UPLC-MS/MS | Structural elucidation and sensitive detection | researchgate.net |

Pre Clinical Pharmacokinetic and Pharmacodynamic Pk/pd Modeling

Experimental Design for Pre-clinical PK/PD Studies

The design of pre-clinical pharmacokinetic/pharmacodynamic (PK/PD) studies for ticarcillin (B1683155) monosodium is a critical step in understanding its therapeutic potential. These studies aim to establish a quantitative relationship between drug exposure and its antimicrobial effect, which informs dose selection for later clinical trials. nih.gov A well-designed pre-clinical study integrates knowledge from chemistry, pharmacology, and biology. catapult.org.uk

In vivo and in vitro Model Systems for Exposure-Response Relationships

A variety of in vivo and in vitro models are employed to characterize the exposure-response relationship of ticarcillin.

In vivo Models: Animal infection models are a cornerstone of pre-clinical assessment. oup.com The neutropenic murine thigh infection model is frequently used to evaluate the efficacy of antibiotics like ticarcillin against specific pathogens. nih.gov In these models, animals are rendered neutropenic to minimize the influence of the host immune system, thus isolating the effect of the antimicrobial agent. oup.com Studies in rats and rabbits have been used to investigate the pharmacokinetics and tissue distribution of ticarcillin, demonstrating its ability to distribute throughout body tissues and fluids. nih.gov This is crucial for predicting its presence at the site of an infection. nih.gov For instance, a study in A549 human non-small-cell lung cancer (NSCLC) xenograft mice was used to develop a PK/PD model for a combination therapy, highlighting the utility of such models in evaluating synergistic effects. nih.gov

In vitro Models: In vitro models offer a controlled environment to study the bactericidal kinetics of ticarcillin. oup.comnih.gov These models can simulate the in vivo pharmacokinetic profiles of the drug. oup.com One such model is the in vitro pharmacokinetic model (IVPM), which has been used to study the pharmacodynamics of ticarcillin against pathogens like Pseudomonas aeruginosa. asm.orgasm.org This model allows for the simulation of human serum concentrations and the evaluation of the drug's killing activity over time. asm.orgasm.org Another in vitro approach involves time-kill curve studies, which demonstrate the time-dependent bactericidal activity of ticarcillin. oup.com These studies show that the rate of bacterial killing increases with ticarcillin concentration, but only over a narrow range, indicating a point of diminishing returns at concentrations greater than four times the minimum inhibitory concentration (MIC). oup.com

A comparison of in vitro pharmacodynamic models with animal models has shown that while both can provide valuable data, animal models may offer a better correlation between the time above MIC (%T>MIC) and the change in bacterial count. researchgate.net

Methodological Approaches to Dose and Time Point Selection

Rational dose and time point selection are fundamental to constructing a robust PK/PD model.

Dose Selection: The selection of doses for pre-clinical studies is often guided by in vitro data, such as the MIC for target organisms. nih.gov A range of doses is typically evaluated to capture the full dose-response relationship. catapult.org.uk For example, a single-dose PK/PD study might include three different dose levels. catapult.org.uk The goal is to identify doses that produce a range of exposures, from sub-therapeutic to maximally effective, to accurately model the drug's efficacy. nih.gov

Pharmacokinetic Parameter Determination in Research Models

The determination of pharmacokinetic parameters is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of ticarcillin.

Compartmental and Non-compartmental Analyses

Both compartmental and non-compartmental analyses are used to describe the pharmacokinetics of ticarcillin.

Compartmental Analysis: This approach views the body as a system of one or more interconnected compartments. allucent.com The disposition of ticarcillin has been adequately described by both one-compartment and two-compartment open models. nih.govoup.com A one-compartment model was found to be suitable for characterizing ticarcillin pharmacokinetics in children and young adults with cystic fibrosis. nih.gov In another study with healthy volunteers, a two-compartment model was used to describe the serum kinetics of both ticarcillin and clavulanic acid. oup.com A three-compartment model was chosen in another study as it better described the terminal phase of the drug's concentration profile. mdpi.com

Non-compartmental Analysis (NCA): NCA is a model-independent method that uses algebraic equations to estimate PK parameters. allucent.com It is often faster and more cost-efficient than compartmental analysis. allucent.com Key parameters derived from NCA include Cmax, Tmax (time to reach Cmax), AUC, volume of distribution (Vd), and clearance (CL). allucent.com NCA has been used to determine the pharmacokinetic parameters of ticarcillin in subjects with varying degrees of renal function. asm.org In one study, non-compartmental and model-dependent pharmacokinetic parameters for ticarcillin were found to be congruous. nih.gov

Table 1: Comparison of Pharmacokinetic Analysis Methods

| Feature | Compartmental Analysis | Non-compartmental Analysis (NCA) |

|---|---|---|

| Underlying Principle | Body is a series of interconnected compartments. allucent.com | Model-independent, based on statistical moments. allucent.com |

| Assumptions | Requires assumptions about the number of compartments and transfer rates. allucent.com | Fewer assumptions, relies on the trapezoidal rule for AUC calculation. allucent.com |

| Complexity | More complex, often requires specialized software. allucent.com | Less complex, uses algebraic equations. allucent.com |

| Predictive Power | Can predict concentrations at any time point. | Primarily descriptive, less predictive. ucl.ac.be |

Population Pharmacokinetics Modeling Approaches (e.g., NONMEM)

Population pharmacokinetics (PopPK) modeling is a powerful tool for analyzing sparse data and identifying sources of variability in drug disposition among a population. nih.gov The NONMEM (Nonlinear Mixed-Effects Modeling) software is a widely used tool for this purpose. nih.gov

PopPK models have been developed for ticarcillin in various populations, including premature infants and pediatric cystic fibrosis patients. nih.govnih.gov These models can help to identify covariates that influence pharmacokinetic parameters. For example, in premature infants, clearance of ticarcillin was found to increase with postmenstrual age, reflecting the maturation of renal function. nih.gov A one-compartment PK model using NONMEM characterized the ticarcillin data well in this population. nih.gov In pediatric cystic fibrosis patients, a population-based PK/PD modeling study was used to estimate the probability of target attainment for different MIC values of P. aeruginosa. nih.gov

Pharmacodynamic Assessment in Pre-clinical Settings

The pharmacodynamic assessment of ticarcillin in pre-clinical settings focuses on quantifying its antibacterial effect and identifying the PK/PD index that best correlates with efficacy.

The primary pharmacodynamic parameter for beta-lactam antibiotics like ticarcillin is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC). acs.org For bactericidal activity, a %fT>MIC of ≥50% is often targeted, while a %fT>MIC of ≥30% may be sufficient for bacteriostasis. nih.gov

Time-kill curve studies are a fundamental in vitro method for assessing the pharmacodynamics of ticarcillin. These studies demonstrate its time-dependent killing characteristics, where the duration of exposure above the MIC is more critical than the peak concentration. oup.com In vitro models that simulate human pharmacokinetics have been used to evaluate the killing activity of ticarcillin against various bacterial strains. oup.comnih.govresearchgate.net These models have shown that the rate of bacterial killing is dependent on the specific organism, the concentration of the drug, and the duration of exposure. oup.comnih.gov

In animal models, the relationship between drug exposure (often expressed as the ratio of the 24-hour AUC to the MIC) and the change in bacterial colony-forming units (CFU) is evaluated. nih.gov For some antibiotics, the AUC/MIC ratio is the best predictor of efficacy. nih.gov However, for time-dependent antibiotics like ticarcillin, %T>MIC is generally considered the more relevant index. oup.com

Table 2: Key Pharmacodynamic Parameters for Ticarcillin

| Parameter | Description | Typical Target |

|---|---|---|

| %fT>MIC | Percentage of the dosing interval that the free drug concentration is above the Minimum Inhibitory Concentration. acs.org | ≥50% for bactericidal effect, ≥30% for bacteriostatic effect. nih.gov |

| AUC/MIC | Ratio of the Area Under the Concentration-time Curve to the Minimum Inhibitory Concentration. nih.gov | While important, often considered secondary to %fT>MIC for time-dependent antibiotics. oup.com |

| Cmax/MIC | Ratio of the maximum plasma concentration to the Minimum Inhibitory Concentration. | Less critical for time-dependent antibiotics like ticarcillin. oup.com |

Target Engagement and Modulation Studies

Ticarcillin's antimicrobial activity is fundamentally dependent on its engagement with specific molecular targets within bacteria. As a member of the β-lactam class of antibiotics, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis. patsnap.comsketchy.com The principal targets are Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. patsnap.comtoku-e.com Peptidoglycan provides structural integrity to the bacterial cell wall. patsnap.com

The engagement process involves ticarcillin binding to and acylating the active site of PBPs, such as transpeptidases. patsnap.com This covalent modification inactivates the enzymes, preventing them from catalyzing the cross-linking of peptidoglycan strands. patsnap.com The disruption of this vital process compromises the integrity of the cell wall, rendering the bacterium susceptible to osmotic lysis and leading to cell death. toku-e.com This mechanism confers a bactericidal effect, meaning it actively kills the bacteria rather than merely inhibiting their growth. patsnap.com

Ticarcillin demonstrates notable efficacy against many Gram-negative bacteria, including Pseudomonas aeruginosa, due to its ability to penetrate the outer membrane of these organisms. patsnap.comtoku-e.com It traverses this barrier via porin channels to reach the PBPs located in the periplasmic space. patsnap.com However, its effectiveness can be compromised by bacterial resistance mechanisms, most notably the production of β-lactamase enzymes, which hydrolyze the β-lactam ring of the antibiotic. drugbank.comguidetopharmacology.org Studies have also explored the modulation of ticarcillin's target engagement when used with β-lactamase inhibitors. For instance, while clavulanate can protect ticarcillin from some β-lactamases, it has also been shown in preclinical studies to induce the expression of AmpC β-lactamase in P. aeruginosa at clinically relevant concentrations, which can antagonize the bactericidal activity of ticarcillin. asm.org

Table 1: Target Engagement of Ticarcillin Monosodium

| Target | Action | Organism Class | Effect |

|---|---|---|---|

| Penicillin-Binding Proteins (PBPs) (e.g., Transpeptidases) patsnap.comsketchy.com | Inhibitor via acylation of the active site patsnap.comdrugbank.com | Gram-positive and Gram-negative bacteria sketchy.com | Inhibition of peptidoglycan cell wall synthesis, leading to cell lysis and death patsnap.comtoku-e.com |

Correlation of Exposure with Biological Effects in Tissue

The therapeutic efficacy of ticarcillin is directly related to its ability to achieve and maintain sufficient concentrations at the site of infection. Preclinical studies in animal models have been instrumental in characterizing the distribution of ticarcillin into various tissues and fluids, providing a basis for correlating exposure with biological effects.

Pharmacokinetic studies in rats and rabbits following intravenous administration demonstrated that ticarcillin distributes widely throughout body tissues and fluids, a pattern consistent with other β-lactam antibiotics. nih.govasm.org The elimination half-life in rats was determined to be approximately 0.22 hours. nih.gov A critical aspect of these studies is the measurement of tissue penetration, often expressed as a percentage of the area under the concentration-time curve (AUC) in a specific fluid or tissue relative to the AUC in serum. nih.govasm.org In rats, the penetration of ticarcillin into pleural, peritoneal, and subcutaneous fluids was found to be between 83% and 93% of serum levels. nih.govasm.org In rabbits, penetration into tissue cages was even higher at 139% +/- 45%. nih.gov However, penetration into the cerebrospinal fluid was found to be low (1.3% +/- 0.53%). nih.govasm.org

These distribution data are crucial for predicting whether therapeutic concentrations can be reached at various infection sites. For ticarcillin's bactericidal activity to be exerted, its concentration must exceed the Minimum Inhibitory Concentration (MIC) of the target pathogen within the specific tissue compartment. oup.com In vitro pharmacodynamic models have further substantiated the importance of tissue-level concentrations. One study comparing a two-compartment in vitro model with an animal model found that the peripheral compartment, designed to simulate tissue, was a better predictor of antibacterial effect than the central compartment simulating blood. asm.org This highlights that serum concentration alone is not sufficient to predict efficacy; the correlation of exposure within the affected tissue is paramount for achieving the desired biological effect of bacterial eradication. asm.org

Table 2: Preclinical Tissue Penetration of Ticarcillin in Rats

Data derived from studies measuring the ratio of AUC in fluid to AUC in serum. nih.govasm.org

| Tissue/Fluid | Penetration (% of Serum AUC) |

|---|---|

| Pleural Fluid | 83% - 93% |

| Peritoneal Fluid | 83% - 93% |

| Subcutaneous Fluid | 83% - 93% |

Translation of Pre-clinical PK/PD Data to Research Hypotheses

Preclinical PK/PD modeling serves as a foundational tool for translating in vitro and animal model data into rational hypotheses for human clinical trials. oup.comnih.gov For β-lactam antibiotics like ticarcillin, the pattern of bactericidal activity is time-dependent rather than concentration-dependent. oup.com This means that the efficacy is not determined by how high the concentration gets, but by the duration for which the concentration remains above a critical threshold. oup.comresearchgate.net

The most predictive PK/PD index for ticarcillin is the percentage of the dosing interval during which the free (unbound) drug concentration exceeds the MIC of the pathogen (%fT>MIC). researchgate.netresearchgate.net Preclinical infection models, such as the neutropenic mouse thigh infection model, are used to determine the magnitude of this index required for specific biological effects. oup.comnih.gov For ticarcillin activity against Pseudomonas aeruginosa, preclinical data and subsequent modeling have established specific %fT>MIC targets:

Bacteriostasis (inhibiting further growth) is generally associated with a %fT>MIC of ≥30%. researchgate.netnih.gov

Bactericidal activity (bacterial killing) is associated with a %fT>MIC of ≥50%. researchgate.netnih.gov

These preclinical targets form the basis of research hypotheses for clinical use. By combining these targets with human pharmacokinetic data, researchers can employ methods like Monte Carlo simulations to predict the Probability of Target Attainment (PTA) for various dosing regimens against pathogens with different MICs. nih.govnih.gov For example, a population PK/PD modeling study used these targets to predict the MIC breakpoints for a high-dose ticarcillin-clavulanate regimen in pediatric cystic fibrosis patients. researchgate.netnih.gov The simulation predicted that the regimen could achieve a ≥90% PTA for the bactericidal target against P. aeruginosa isolates with an MIC up to 16 µg/mL. researchgate.netnih.gov

This translational process allows for the formulation of clear, testable hypotheses for clinical research, such as "a specific dosing regimen of ticarcillin will achieve a %fT>MIC of ≥50% in a majority of patients with infections caused by pathogens with an MIC ≤ X µg/mL, leading to a high probability of bacterial eradication." nih.govd-nb.info This approach moves beyond empirical dose selection and provides a scientific rationale for designing dosing strategies intended to maximize efficacy. oup.com

Table 3: Preclinical PK/PD Targets for Ticarcillin against P. aeruginosa and Predicted Breakpoints

Data from population PK/PD modeling based on preclinical targets. researchgate.netnih.gov

| Biological Effect | Preclinical PK/PD Target (%fT>MIC) | Predicted PK/PD MIC Breakpoint (µg/mL) |

|---|---|---|

| Bacteriostasis | ≥30% | 32 |

| Near-maximal Bactericidal Effect | ≥50% | 16 |

Analytical Methodologies for Chemical Characterization and Quantification

Development of Robust and Sensitive Analytical Assays

The accurate characterization and quantification of ticarcillin (B1683155) monosodium in various matrices, from pharmaceutical formulations to biological samples, necessitate the development of robust and sensitive analytical assays. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have emerged as the predominant techniques for this purpose, offering high degrees of specificity, precision, and accuracy. jneonatalsurg.com The development of these methods focuses on achieving reliable separation, detection, and quantification, often in the presence of other active ingredients, impurities, or degradation products. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) Methods

HPLC methods are widely employed for the routine analysis of ticarcillin. jneonatalsurg.comnih.gov A key aspect of method development involves optimizing chromatographic conditions to ensure a complete separation of ticarcillin from other compounds, such as the β-lactamase inhibitor clavulanic acid, with which it is often formulated. nih.gov